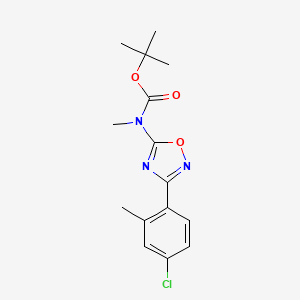

tert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate

Description

These compounds are typically synthesized via cyclization reactions between carboxylic acid derivatives and amidoximes, followed by protective group strategies .

Properties

Molecular Formula |

C15H18ClN3O3 |

|---|---|

Molecular Weight |

323.77 g/mol |

IUPAC Name |

tert-butyl N-[3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylcarbamate |

InChI |

InChI=1S/C15H18ClN3O3/c1-9-8-10(16)6-7-11(9)12-17-13(22-18-12)19(5)14(20)21-15(2,3)4/h6-8H,1-5H3 |

InChI Key |

BDQBQYIISLOQRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=NOC(=N2)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters). This method is well-documented for preparing substituted oxadiazoles with high regioselectivity.

- Amidoximes are prepared by reacting nitriles with hydroxylamine hydrochloride under basic conditions.

- The amidoxime intermediate is then reacted with the corresponding carboxylic acid derivative bearing the 4-chloro-2-methylphenyl substituent.

- Cyclization is promoted by dehydrating agents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or carbodiimides under controlled temperature conditions.

Installation of the tert-Butyl (Methyl)carbamate Group

Protection of Amino Functionality

The methylcarbamate group is protected as a tert-butyl carbamate (Boc) to improve compound stability and facilitate handling.

- The Boc group is introduced by reacting the free amine or hydrazine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- This reaction is typically performed in anhydrous solvents like dichloromethane or diethyl ether at low temperatures (0 °C to room temperature) to control reaction rate and minimize side reactions.

- The product is isolated by crystallization or chromatographic purification.

Methylation of the Carbamate Nitrogen

Methylation of the carbamate nitrogen can be achieved by alkylation using methyl iodide or methyl triflate under basic conditions, or by using methylamine derivatives during the carbamate formation step.

Representative Experimental Procedure and Yields

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4-chloro-2-methylbenzoic acid derivative | Chlorination and methylation of phenyl ring | - | Precursor synthesis |

| 2 | Synthesis of amidoxime from nitrile | Hydroxylamine hydrochloride, base, reflux | High | Intermediate for oxadiazole formation |

| 3 | Cyclization to 1,2,4-oxadiazole | Amidoxime + acid chloride, POCl3, 80-100 °C | 60-75 | Formation of oxadiazole ring |

| 4 | Boc protection of amino group | Boc2O, triethylamine, 0 °C to RT | 85-95 | Protects carbamate nitrogen |

| 5 | Methylation of carbamate nitrogen | Methyl iodide, base, RT | 70-85 | Final functionalization |

Detailed Research Findings and Notes

- The cyclization step is critical and requires careful control of temperature and stoichiometry to avoid side reactions such as over-chlorination or polymerization.

- Boc protection is highly efficient and widely used in carbamate chemistry, providing good yields and ease of purification.

- Methylation of the carbamate nitrogen must be controlled to prevent over-alkylation or quaternization.

- Purification is typically achieved by silica gel chromatography or recrystallization from solvents like hexane or ethyl acetate.

- Characterization by NMR (1H, 13C), IR, and mass spectrometry confirms the structure and purity of the final compound.

Summary Table of Key Reagents and Conditions

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.

Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of corresponding amines.

Substitution: The chloro-substituted phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Drug Discovery

The 1,2,4-oxadiazole moiety is recognized for its diverse biological activities, making it a valuable scaffold in medicinal chemistry. Research indicates that derivatives of this compound exhibit significant antitumor and antimicrobial properties.

- Antitumor Activity : A study by Kumar et al. synthesized various substituted oxadiazoles and evaluated their cytotoxic effects against cancer cell lines such as HCT-116 and PC-3. Compounds derived from the oxadiazole framework showed IC50 values ranging from 13.6 to 48.37 µM, demonstrating moderate to high antitumor activity compared to standard drugs like doxorubicin .

Agricultural Applications

The compound's potential as a pesticide or herbicide is under investigation due to its ability to modulate biological pathways in plants and pathogens.

- Biocontrol Agents : Research has shown that compounds similar to tert-butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate can act as biocontrol agents against plant pathogens like Botrytis cinerea. Bacillus spp. and Pseudomonas spp. have been identified as effective strains that can inhibit the growth of these pathogens when combined with such oxadiazole derivatives .

Case Study 1: Anticancer Activity

A series of oxadiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that specific modifications to the oxadiazole structure significantly enhanced biological activity against various cancer cell lines.

Case Study 2: Agricultural Efficacy

In a field study, the application of oxadiazole-based compounds demonstrated a reduction in disease severity caused by fungal pathogens in cannabis crops. The use of these compounds resulted in a significant decrease in lesion development compared to untreated controls .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloro-substituted phenyl ring may enhance the compound’s binding affinity to its target, while the tert-butyl group can influence its solubility and stability.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The 4-chloro-2-methylphenyl group in the target compound introduces both electron-withdrawing (Cl) and steric (methyl) effects, which may enhance metabolic stability compared to electron-rich groups like 4-phenoxyphenyl or heteroaromatic pyridines .

- Synthetic Efficiency : Yields for oxadiazole derivatives vary widely (14–94%), influenced by substituent complexity. The target compound’s synthesis would likely require optimized coupling conditions (e.g., HClO₄-SiO₂ catalysis for rapid cyclization ).

Data Tables

Table 1: Comparative Physicochemical Data

*Estimated using analogous structures.

Biological Activity

Tert-butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a tert-butyl group , a 1,2,4-oxadiazole ring , and a 4-chloro-2-methylphenyl moiety. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may exhibit:

- Antioxidant Properties : By scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's.

In Vitro Studies

In vitro assays have demonstrated the following effects:

- Cell Viability : The compound showed a significant increase in cell viability in astrocyte cultures exposed to amyloid-beta (Aβ) peptides. At a concentration of 100 μM, it improved cell viability from 43.78% (Aβ treatment alone) to 62.98% when co-treated with the compound .

- Oxidative Stress Reduction : In models of oxidative stress induced by scopolamine, the compound significantly reduced malondialdehyde (MDA) levels, indicating its potential as an antioxidant .

- Enzyme Inhibition : The compound demonstrated an IC50 value of 15.4 nM against β-secretase and a Ki value of 0.17 μM for acetylcholinesterase inhibition .

In Vivo Studies

In vivo studies have provided mixed results regarding the efficacy of the compound:

- Animal Models : When tested in rat models for neuroprotection against Aβ-induced toxicity, the compound exhibited moderate protective effects; however, no statistically significant differences compared to established treatments like galantamine were observed .

Case Studies

Several case studies have highlighted the therapeutic potential of similar oxadiazole derivatives:

- Neuroprotection : A study involving oxadiazole derivatives showed promising results in protecting neuronal cells from apoptosis induced by Aβ aggregates .

- Anti-inflammatory Effects : Research indicated that compounds with similar structures could reduce inflammatory cytokines such as TNF-α and IL-6 in neuroinflammatory models .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.